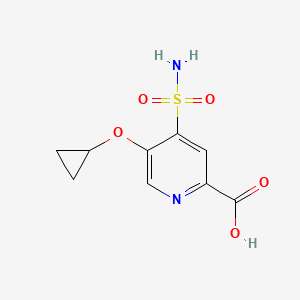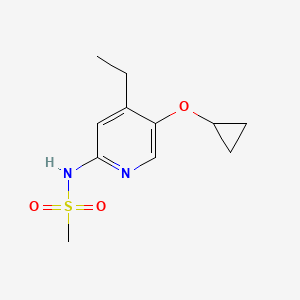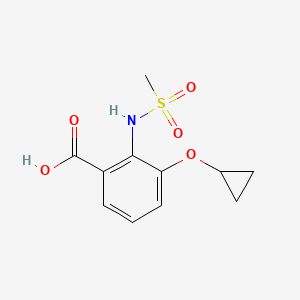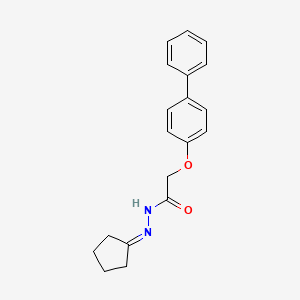
2-(biphenyl-4-yloxy)-N'-cyclopentylideneacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-biphenylyloxy)-N’-cyclopentylideneacetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a biphenyl group linked to an acetohydrazide moiety through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-biphenylyloxy)-N’-cyclopentylideneacetohydrazide typically involves the reaction of 4-biphenylyloxyacetic acid hydrazide with cyclopentanone. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the cyclopentylideneacetohydrazide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems could enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-biphenylyloxy)-N’-cyclopentylideneacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
2-(4-biphenylyloxy)-N’-cyclopentylideneacetohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific properties, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2-(4-biphenylyloxy)-N’-cyclopentylideneacetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The biphenyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the hydrazide moiety can form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-biphenylyloxy)-N’-cyclohexylideneacetohydrazide
- 2-(4-biphenylyloxy)-N’-cyclopropylideneacetohydrazide
- 2-(4-biphenylyloxy)-N’-cycloheptylideneacetohydrazide
Uniqueness
2-(4-biphenylyloxy)-N’-cyclopentylideneacetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. The cyclopentylidene moiety provides a balance between rigidity and flexibility, enhancing the compound’s ability to interact with various targets. Additionally, the biphenyl group contributes to the compound’s hydrophobicity, influencing its solubility and bioavailability.
Properties
Molecular Formula |
C19H20N2O2 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-(cyclopentylideneamino)-2-(4-phenylphenoxy)acetamide |
InChI |
InChI=1S/C19H20N2O2/c22-19(21-20-17-8-4-5-9-17)14-23-18-12-10-16(11-13-18)15-6-2-1-3-7-15/h1-3,6-7,10-13H,4-5,8-9,14H2,(H,21,22) |
InChI Key |
QRMFAFOZSUAPQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C1 |
solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}acetohydrazide](/img/structure/B14811438.png)
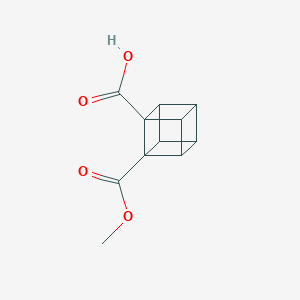
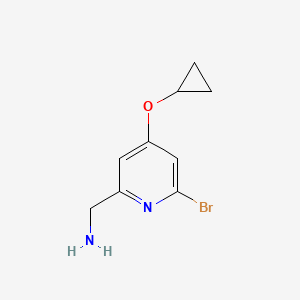
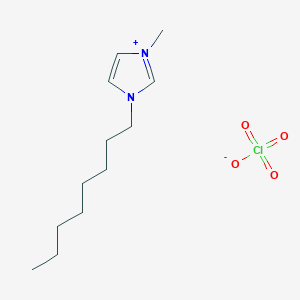

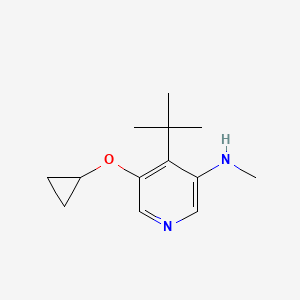
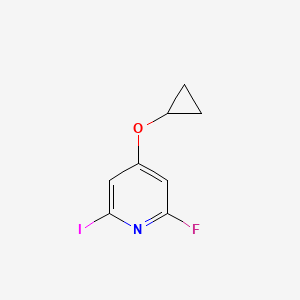
![N-cyclohexyl-2-[methyl(pentanoylcarbamothioyl)amino]benzamide](/img/structure/B14811471.png)
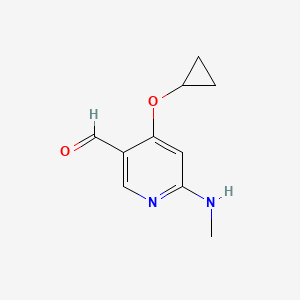
![N-[4-({2-[(3-bromo-4-tert-butylphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]-3-methylbutanamide](/img/structure/B14811487.png)
